molecular formula C10H13ClN2O5 B561828 S-(-)-Cotinine Perchlorate CAS No. 1217692-15-3

S-(-)-Cotinine Perchlorate

Cat. No.: B561828
CAS No.: 1217692-15-3
M. Wt: 276.673
InChI Key: BCPGJSNBNYRZDX-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(-)-Cotinine Perchlorate: is a chemical compound that combines cotinine, a metabolite of nicotine, with perchlorate, a powerful oxidizing agent Cotinine is often used as a biomarker for tobacco exposure, while perchlorate is known for its applications in propellants and explosives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Cotinine Perchlorate typically involves the reaction of S-(-)-cotinine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

S-(-)-Cotinine+HClO4S-(-)-Cotinine Perchlorate\text{S-(-)-Cotinine} + \text{HClO}_4 \rightarrow \text{this compound} S-(-)-Cotinine+HClO4​→S-(-)-Cotinine Perchlorate

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require stringent safety measures due to the reactive nature of perchloric acid. The product is then purified and characterized using various analytical techniques to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions: S-(-)-Cotinine Perchlorate can undergo various chemical reactions, including:

    Oxidation: The perchlorate ion can act as a strong oxidizing agent, leading to the oxidation of other compounds.

    Reduction: Under specific conditions, the perchlorate ion can be reduced to chloride.

    Substitution: The cotinine moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium thiosulfate and iron(II) sulfate can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

    Oxidation: Oxidized derivatives of cotinine.

    Reduction: Chloride ions and reduced cotinine derivatives.

    Substitution: Substituted cotinine derivatives with different functional groups.

Scientific Research Applications

Chemistry: S-(-)-Cotinine Perchlorate is used in research to study the reactivity of perchlorate ions and their interactions with organic compounds. It serves as a model compound for understanding the behavior of perchlorate in various chemical environments.

Biology: In biological research, this compound is used to investigate the metabolic pathways of cotinine and its effects on biological systems. It helps in understanding the impact of tobacco exposure on human health.

Medicine: The compound is studied for its potential therapeutic applications, particularly in the context of nicotine addiction and its metabolic effects. Researchers explore its role in developing treatments for smoking cessation.

Industry: this compound finds applications in the development of analytical methods for detecting cotinine in biological samples. It is also used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of S-(-)-Cotinine Perchlorate involves the interaction of cotinine with biological targets and the oxidative properties of perchlorate. Cotinine binds to nicotinic acetylcholine receptors, influencing neurotransmitter release and signaling pathways. Perchlorate, on the other hand, can disrupt iodine uptake in the thyroid gland, affecting thyroid hormone synthesis.

Comparison with Similar Compounds

    R-(-)-Cotinine Perchlorate: The enantiomer of S-(-)-Cotinine Perchlorate with similar chemical properties but different biological activity.

    Nicotine Perchlorate: Combines nicotine with perchlorate, used in similar research applications.

    Cotinine Hydrochloride: A salt form of cotinine used as a biomarker for tobacco exposure.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with biological targets. Its combination with perchlorate adds oxidative properties, making it a valuable compound for research in both chemistry and biology.

Conclusion

This compound is a compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool for studying the effects of cotinine and perchlorate in various contexts.

Biological Activity

S-(-)-Cotinine Perchlorate is a chemical compound derived from cotinine, a primary metabolite of nicotine, combined with perchlorate, a potent oxidizing agent. This compound has garnered attention in various fields of research due to its potential biological activities and implications for understanding nicotine metabolism and its effects on human health.

This compound is synthesized through the reaction of S-(-)-cotinine with perchloric acid. The general reaction can be represented as follows:

S Cotinine+HClO4S Cotinine Perchlorate\text{S Cotinine}+\text{HClO}_4\rightarrow \text{S Cotinine Perchlorate}

Properties

  • Molecular Formula : C10H12ClNO2
  • CAS Number : 1217692-15-3
  • Molecular Weight : 215.66 g/mol

Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : The perchlorate ion acts as a strong oxidizing agent.
  • Reduction : Under specific conditions, perchlorate can be reduced to chloride.
  • Substitution : The cotinine moiety can participate in substitution reactions.

This compound exhibits biological activity primarily through the interaction of cotinine with nicotinic acetylcholine receptors (nAChRs). Cotinine acts as a weak agonist at these receptors, influencing neurotransmitter release and signaling pathways. The oxidative properties of perchlorate may also play a role in modulating biological responses.

Pharmacokinetics

Research indicates that cotinine has a longer half-life than nicotine, ranging from 12 to 16 hours, which allows it to persist in biological systems longer than its parent compound. The pharmacokinetic profile includes:

  • Volume of Distribution : 0.7–1.0 L/kg for cotinine.
  • Plasma Clearance : 0.4–1.0 ml/min/kg for cotinine.

In animal studies, cotinine penetrates the blood-brain barrier (BBB), with significant accumulation observed in brain tissues following administration .

Table 1: Summary of Pharmacokinetic Data for Cotinine and Its Metabolites

ParameterCotinineNicotine
Half-Life (hours)12 - 162 - 2.5
Volume of Distribution (L/kg)0.7 - 1.02.6 - 2.8
Plasma Clearance (ml/min/kg)0.4 - 1.016 - 17
Urinary Excretion (%)~10 - 12% unchangedVaries

Case Studies

  • Neuropharmacological Effects : A study demonstrated that cotinine's penetration into the brain correlates with its effects on neurotransmission, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Smoking Cessation Research : Clinical trials indicate that this compound may aid in developing smoking cessation therapies by modulating nicotine withdrawal symptoms .
  • Toxicological Assessments : Investigations into perchlorate's effects on thyroid function have highlighted the importance of understanding this compound's biological interactions, particularly regarding iodine uptake disruption.

Table 2: Comparison of Cotinine Derivatives

CompoundBiological ActivityUnique Features
This compoundWeak nAChR agonistCombines oxidative properties
R-(-)-Cotinine PerchlorateSimilar to S-(-) but different potencyEnantiomer with distinct activity
Nicotine PerchlorateStronger nAChR agonistDirectly related to nicotine
Cotinine HydrochlorideUsed as a biomarker for tobacco useSalt form facilitating detection

Properties

IUPAC Name

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClHO4/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8;2-1(3,4)5/h2-3,6-7,9H,4-5H2,1H3;(H,2,3,4,5)/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPGJSNBNYRZDX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=CN=CC=C2.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747378
Record name Perchloric acid--(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217692-15-3
Record name 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)-, (5S)-, compd. with perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217692-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perchloric acid--(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.